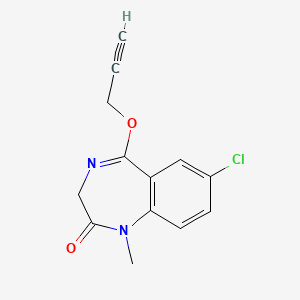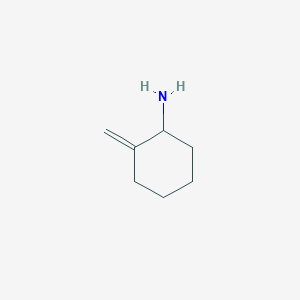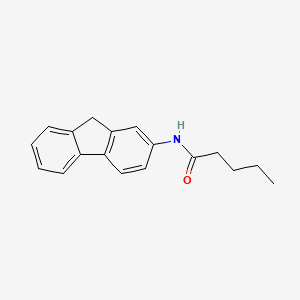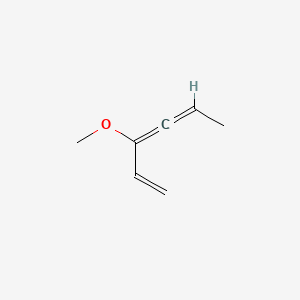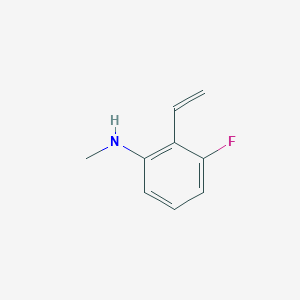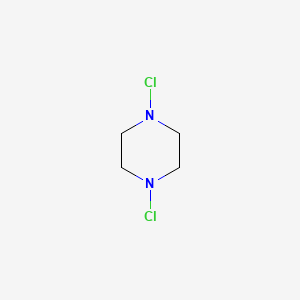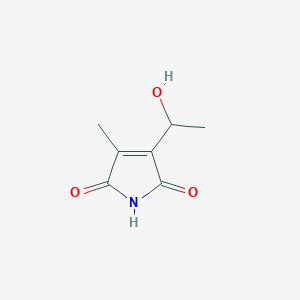
4-Allylisothiazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Allylisothiazole-3-carbaldehyde is a heterocyclic compound that features a thiazole ring with an allyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allylisothiazole-3-carbaldehyde typically involves the reaction of allyl isothiocyanate with an appropriate aldehyde precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. Common solvents used in this synthesis include ethanol and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 4-Allylisothiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: 4-Allylisothiazole-3-carboxylic acid.
Reduction: 4-Allylisothiazole-3-methanol.
Substitution: 4-Bromoallylisothiazole-3-carbaldehyde.
科学研究应用
4-Allylisothiazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 4-Allylisothiazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The thiazole ring may also interact with biological receptors, modulating their activity.
相似化合物的比较
- 4-Methylisothiazole-3-carbaldehyde
- 4-Phenylisothiazole-3-carbaldehyde
- 4-Isopropylisothiazole-3-carbaldehyde
Comparison: 4-Allylisothiazole-3-carbaldehyde is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its methyl, phenyl, and isopropyl analogs. The allyl group can participate in additional chemical reactions, such as polymerization, which is not possible with the other substituents.
属性
分子式 |
C7H7NOS |
|---|---|
分子量 |
153.20 g/mol |
IUPAC 名称 |
4-prop-2-enyl-1,2-thiazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-2-3-6-5-10-8-7(6)4-9/h2,4-5H,1,3H2 |
InChI 键 |
OTGRYIWEJYYGJK-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CSN=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


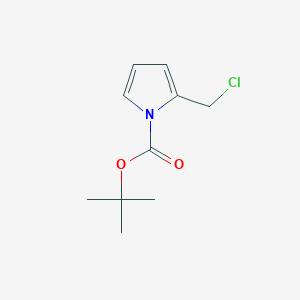
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
